molecular formula C17H17ClN2O4S B7684445 3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide

3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide

Cat. No.: B7684445
M. Wt: 380.8 g/mol
InChI Key: CIPKYVHXBOVEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide core and a cyclopropylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide typically involves multiple stepsThe final step involves the coupling of the sulfonamide with a methoxy-substituted aniline derivative under carbodiimide coupling conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide involves its interaction with specific molecular targets, such as h-NTPDases. The compound binds to the active site of these enzymes, inhibiting their activity. This inhibition can modulate various physiological and pathological processes, including thrombosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide apart from similar compounds is its specific substitution pattern, which confers unique binding properties and selectivity towards certain enzymes. This makes it a valuable tool in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-24-16-8-7-14(25(22,23)20-13-5-6-13)10-15(16)19-17(21)11-3-2-4-12(18)9-11/h2-4,7-10,13,20H,5-6H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPKYVHXBOVEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.